dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is a chemical compound with the molecular formula C6H10Cl2F4OSi. It is primarily used in industrial and scientific research applications . This compound is known for its unique chemical structure, which includes a dichloromethyl group and a tetrafluoroethoxy group attached to a propylsilane backbone.
Vorbereitungsmethoden
The synthesis of dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane involves several steps. One common method includes the reaction of dichloromethylsilane with 3-(1,1,2,2-tetrafluoroethoxy)propyl chloride under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane involves its ability to form strong bonds with various substrates. The dichloromethyl group can react with nucleophiles, while the tetrafluoroethoxy group provides stability and resistance to degradation. The compound can interact with molecular targets through covalent bonding, leading to modifications in the chemical structure of the target molecules .
Vergleich Mit ähnlichen Verbindungen
dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane can be compared with other similar compounds such as:
- Chloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane
- Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)ethyl]silane
- Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)butyl]silane
These compounds share similar structural features but differ in the length of the carbon chain or the presence of additional functional groups. This compound is unique due to its specific combination of functional groups, which provides distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
1692-54-2 |
---|---|
Molekularformel |
C6H10Cl2F4OSi |
Molekulargewicht |
273.12 g/mol |
IUPAC-Name |
dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
InChI |
InChI=1S/C6H10Cl2F4OSi/c1-14(7,8)4-2-3-13-6(11,12)5(9)10/h5H,2-4H2,1H3 |
InChI-Schlüssel |
YDAPSIYKUYWNDG-UHFFFAOYSA-N |
SMILES |
C[Si](CCCOC(C(F)F)(F)F)(Cl)Cl |
Kanonische SMILES |
C[Si](CCCOC(C(F)F)(F)F)(Cl)Cl |
1692-54-2 | |
Synonyme |
dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.